1-Boc-3-(4-chlorophenoxy)piperidine
Description
1-Boc-3-(4-chlorophenoxy)piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 4-chlorophenoxy substituent at the 3-position of the piperidine ring. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting sigma receptors and other central nervous system (CNS)-active molecules . Its Boc group enhances solubility and stability during synthetic processes, while the 4-chlorophenoxy moiety contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-4-5-14(11-18)20-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUMJXXYPZQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy-Piperidine Scaffolds
The following table compares 1-Boc-3-(4-chlorophenoxy)piperidine with structurally related compounds, focusing on substituent variations, physicochemical properties, and biological activities:
Key Differences and Trends
- Substituent Effects on Bioactivity: The Boc group in this compound improves synthetic handling but may reduce receptor affinity compared to non-protected analogues like compound 15, which exhibits sub-nanomolar sigma-1 affinity . Shortening the alkyl linker (e.g., ethyl vs. propyl) enhances sigma-1 selectivity, as seen in compound 15 versus analogues with longer chains .
- Aromatic Substitutions: Fluorine or methyl groups on the benzoyl/phenoxy moieties (e.g., compound 7c) modulate electronic properties and steric bulk, affecting ligand-receptor interactions .
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